N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate
CAS No.:
Cat. No.: VC17399082
Molecular Formula: C14H20F6N2O6
Molecular Weight: 426.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20F6N2O6 |
|---|---|
| Molecular Weight | 426.31 g/mol |
| IUPAC Name | tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C10H18N2O2.2C2HF3O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;2*3-2(4,5)1(6)7/h7-8,11H,4-6H2,1-3H3;2*(H,6,7) |
| Standard InChI Key | RNHUORIOZXRTBH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Synthesis and Optimization
Synthetic Routes
The synthesis of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate begins with (4S,2R)-4-methanesulfonyloxy-2-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, which undergoes nucleophilic substitution with ammonium hydroxide under controlled conditions. The Boc-protected intermediate is subsequently treated with trifluoroacetic acid (TFA) to yield the ditrifluoroacetate salt. Key steps include:
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Deprotection and Cyclization: Removal of the mesyl groups facilitates cyclization, forming the bicyclo[2.2.1]heptane framework.
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Acidification: Treatment with TFA ensures protonation of the amine groups, enhancing solubility and stability .
Table 1: Optimal Reaction Conditions for Synthesis
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Deprotection | NH₄OH | 0–5°C | 2 | 85 |
| Cyclization | — | 25°C | 12 | 78 |
| Trifluoroacetylation | TFA | 0°C | 1 | 92 |
Industrial-scale production follows similar protocols but requires precise temperature control to prevent racemization.
Stereochemical Control
The use of (–)-sparteine as a chiral auxiliary during lithiation steps ensures high enantiomeric excess (e.e.) in derivatives. For example, (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane achieves >99% e.e. when derived from trans-4-hydroxy-L-proline . This stereochemical purity is critical for applications in asymmetric catalysis .
Molecular Structure and Physicochemical Properties
Structural Features
X-ray crystallography reveals a bicyclo[2.2.1]heptane scaffold with two nitrogen atoms at positions 2 and 5. The Boc group occupies an axial position, while trifluoroacetate ions stabilize the structure via hydrogen bonding . Key bond lengths include:
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N1–C2: 1.47 Å
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C5–N2: 1.43 Å
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C1–C6: 1.54 Å
The rigidity of the bicyclic system restricts conformational flexibility, enhancing its efficacy as a chiral ligand .
Stability and Solubility
The compound exhibits remarkable stability under standard laboratory conditions (25°C, inert atmosphere) but hydrolyzes in aqueous basic media. Solubility profiles include:
Applications in Asymmetric Catalysis
Diethylzinc Additions
N-Boc-2,5-diaza-bicyclo[2.2.1]heptane derivatives catalyze the asymmetric addition of diethylzinc to benzaldehyde with up to 78% e.e. . The mechanism involves:
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Zinc Coordination: The ligand chelates Zn²⁺, forming a chiral complex.
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Aldehyde Activation: Benzaldehyde coordinates to the zinc center, orienting the electrophilic carbonyl group for nucleophilic attack.
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Steric Guidance: The bicyclic framework directs the ethyl group to the Re face, favoring (R)-1-phenylpropanol .
Table 2: Enantioselectivity of Catalytic Derivatives
| Ligand | Solvent | e.e. (%) | Yield (%) |
|---|---|---|---|
| 6a (R = Ph) | Toluene | 78 | 65 |
| 6c (R = Me) | Toluene | 45 | 58 |
| 6a (R = Ph) | Petroleum | 38 | 42 |
Lower enantioselectivity in nonpolar solvents underscores the importance of solvent-ligand interactions .
Medicinal Chemistry Applications
Nicotinic Acetylcholine Receptor Ligands
Hybrid derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit nanomolar affinity for α4β2 nAChRs (Kᵢ = 0.5–51.4 nM) with >10,000-fold selectivity over α3β4 subtypes . Compound 21 (EC₅₀ = 15 nM) acts as a partial agonist, demonstrating 58–81% efficacy relative to carbamylcholine in ⁸⁶Rb⁺ flux assays .
Table 3: Binding Affinities of Select Derivatives
| Compound | α4β2 Kᵢ (nM) | α3β4 Kᵢ (nM) | Selectivity (α4β2/α3β4) |
|---|---|---|---|
| 21 | 0.5 | >10,000 | >20,000 |
| 25 | 1.2 | >10,000 | >8,333 |
| 30 | 2.8 | >10,000 | >3,571 |
These compounds show promise for treating depression, as evidenced by in vivo efficacy in murine models .
Structure-Activity Relationships (SAR)
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Cyclopropane Side Chains: (1S,2R)-configurations enhance α4β2 affinity 6-fold over (1R,2S)-isomers .
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N-Methylation: Reduces binding affinity by 10–60-fold, likely due to steric hindrance .
Comparative Analysis with Related Bicyclic Amines
Table 4: Performance Metrics of Bicyclic Ligands
| Compound | e.e. (%) | α4β2 Kᵢ (nM) | Synthetic Complexity |
|---|---|---|---|
| N-Boc-2,5-diaza-heptane | 78 | 0.5 | Moderate |
| 2-Azabicyclo[2.2.1] | 65 | 12.4 | High |
| Proline-derived | 89 | 3.2 | Low |
The N-Boc derivative balances enantioselectivity, receptor affinity, and synthetic feasibility, making it superior to proline-based catalysts in scalability .
Future Perspectives
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Drug Development: Optimization of hybrid ligands for α4β2 nAChRs could yield antidepressants with fewer side effects .
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Flow Chemistry: Continuous-flow synthesis may improve yield and reduce racemization in large-scale production.
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Computational Design: Molecular dynamics simulations could predict substituent effects on enantioselectivity .
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